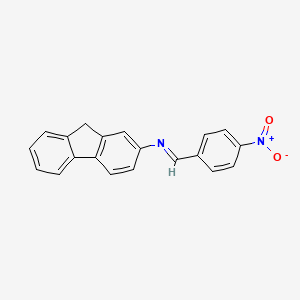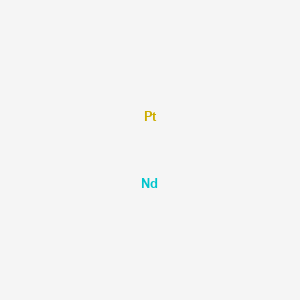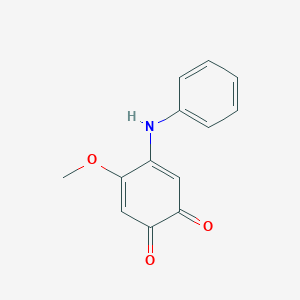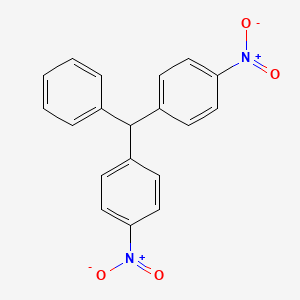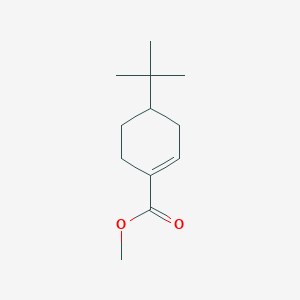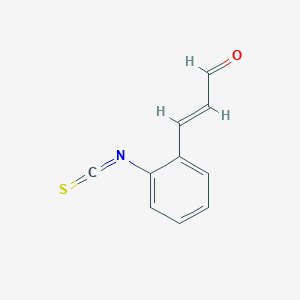
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde typically involves the reaction of 2-isothiocyanato-benzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2-isothiocyanato-benzaldehyde to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of (E)-3-(2-isothiocyanato-phenyl)-acrylic acid.
Reduction: Formation of (E)-3-(2-isothiocyanato-phenyl)-acryl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-phenyl-N-(phenyl)thiazol-2-amine derivatives
- 4-(pyridin-3-yl)-N-(phenyl)thiazol-2-amine derivatives
- Thiadiazole, thiophene, oxazole, oxadiazole, imidazole, and triazole derivatives
Uniqueness
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the isothiocyanate and acrylaldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
特性
分子式 |
C10H7NOS |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
(E)-3-(2-isothiocyanatophenyl)prop-2-enal |
InChI |
InChI=1S/C10H7NOS/c12-7-3-5-9-4-1-2-6-10(9)11-8-13/h1-7H/b5-3+ |
InChIキー |
MTXADZKTMUQBPZ-HWKANZROSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C=O)N=C=S |
正規SMILES |
C1=CC=C(C(=C1)C=CC=O)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


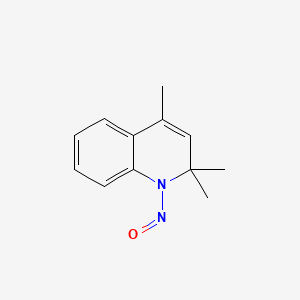
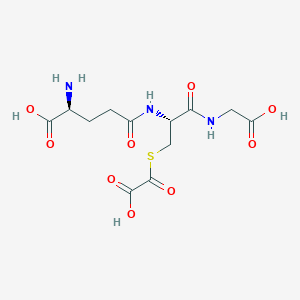
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
